
4-Hydroxynaphthalen-1-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxynaphthalen-1-yl thiocyanate is an organic compound characterized by the presence of a hydroxyl group and a thiocyanate group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxynaphthalen-1-yl thiocyanate typically involves the reaction of 4-hydroxynaphthalene with thiocyanate reagents under specific conditions. One common method involves the use of ammonium thiocyanate in the presence of a catalyst such as antimony(III) acetate. The reaction is carried out under solvent-free conditions at ambient temperature, resulting in high yields and easy purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxynaphthalen-1-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Thiols.
Substitution: Corresponding substituted naphthalenes.
Scientific Research Applications
4-Hydroxynaphthalen-1-yl thiocyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxynaphthalen-1-yl thiocyanate involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiocyanate group can undergo nucleophilic substitution. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
4-Hydroxynaphthalen-1-yl diazenyl benzoic acid: Used as an acid-base indicator.
2-Hydroxynaphthalen-1-yl methylene-4-oxopiperidine-1-carbohydrazide: Exhibits antimicrobial activity.
Properties
CAS No. |
6186-86-3 |
|---|---|
Molecular Formula |
C11H7NOS |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
(4-hydroxynaphthalen-1-yl) thiocyanate |
InChI |
InChI=1S/C11H7NOS/c12-7-14-11-6-5-10(13)8-3-1-2-4-9(8)11/h1-6,13H |
InChI Key |
KVFAHZPKQSOLAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2SC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)
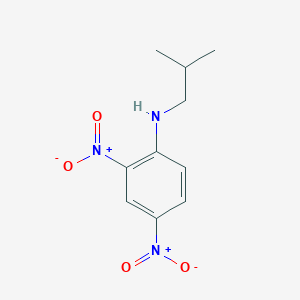

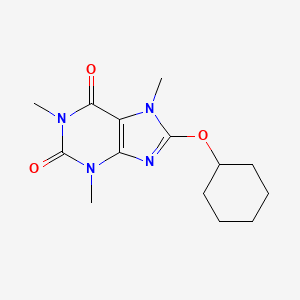
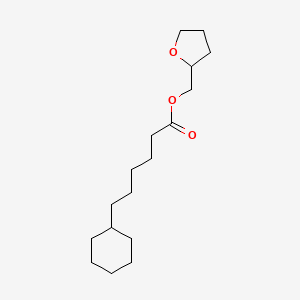
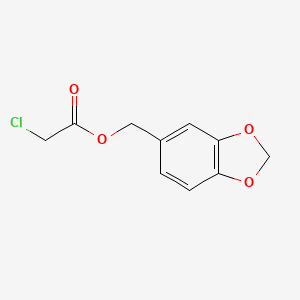
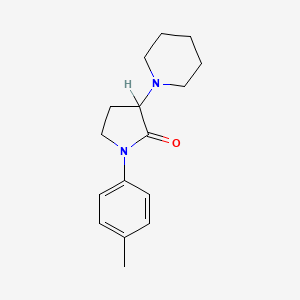

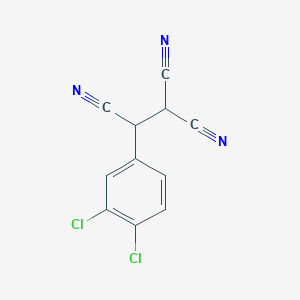

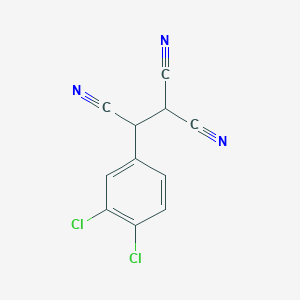
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)

![2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium](/img/structure/B14732452.png)
